1'-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one
Description
Structure
3D Structure
Properties
CAS No. |
59022-46-7 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1'-ethylspiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C13H16N2O/c1-2-15-8-7-13(9-15)10-5-3-4-6-11(10)14-12(13)16/h3-6H,2,7-9H2,1H3,(H,14,16) |
InChI Key |
BJKDWGHYHWIQIM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(C1)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Preparation Methods
Step 1: Imine Formation
The initial step involves condensing an ethyl-substituted amine precursor with a carbonyl-containing indole derivative in tetrahydrofuran (THF) at 20°C. The 65% yield indicates moderate efficiency, likely due to equilibrium challenges in imine formation. THF’s aprotic polar nature facilitates nucleophilic attack while stabilizing charged intermediates.
Step 2: Cyclization
Potassium iodide in acetone promotes intramolecular cyclization via nucleophilic displacement, forming the pyrrolidine ring. The 70% yield suggests effective ring closure, with acetone acting as both solvent and mild Lewis acid catalyst.
Step 3: Borohydride Reduction
Sodium borohydride selectively reduces residual unsaturated bonds without disturbing the spirocyclic framework, achieving a 65% yield. This step’s success hinges on precise stoichiometry to avoid over-reduction.
Critical Analysis of Methodological Limitations
While the three-step method achieves a combined yield of ~29.6% (0.65 × 0.70 × 0.65), opportunities exist for optimization:
-
Step 1 Efficiency : Replacing THF with molecular sieves could shift imine equilibrium toward product.
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Cyclization Catalysis : Transition metal catalysts (e.g., CuI) might enhance ring-closure kinetics.
-
Reduction Specificity : Switching to LiAlH4 could improve selectivity but requires anhydrous conditions.
Industrial-Scale Production Challenges
Scaling this synthesis presents hurdles:
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Solvent Volume : THF’s low boiling point (66°C) complicates large-scale reflux. Switching to 2-MeTHF (bp 80°C) may improve safety.
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Purification : Chromatography becomes impractical at scale. Crystallization optimization using ethanol/water mixtures could streamline isolation.
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Cost : KI and NaBH4 contribute significantly to raw material expenses. Exploring catalytic KI recycling or alternative reductants like BH3-THF may reduce costs .
Chemical Reactions Analysis
1’-Ethylspiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the indoline moiety, using reagents like alkyl halides.
Cycloaddition: The compound can participate in further cycloaddition reactions to form more complex spirocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
1'-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one features a distinctive spirocyclic structure combining an indoline moiety with a pyrrolidinone ring. Its molecular formula is , with a molecular weight of approximately 216.283 g/mol. The compound's reactivity primarily involves cycloaddition reactions and nucleophilic substitutions, making it a versatile building block for synthesizing more complex compounds.
Chemistry
- Building Block for Synthesis : This compound serves as a foundational structure for synthesizing more complex spirocyclic derivatives. Its unique configuration allows for the exploration of stereoselective synthesis methods.
- Material Science : The compound's distinct properties make it valuable in developing new materials, particularly those requiring specific chemical characteristics such as photochromism.
Biology
- Enzyme Interaction Studies : The spirocyclic nature of this compound allows it to interact with various enzymes and proteins, making it a candidate for studying enzyme kinetics and protein binding.
- Biological Activity : Research indicates potential anticancer, antimicrobial, and anti-inflammatory properties. The compound is being investigated for its ability to modulate cellular pathways involved in these diseases.
Medicine
- Pharmaceutical Development : Derivatives of this compound are being explored for their therapeutic potential, particularly in treating cancer and inflammatory diseases. Its mechanism of action often involves inhibiting specific molecular targets within these pathways .
- Bromodomain Inhibition : Certain derivatives have been identified as effective bromodomain inhibitors, which play crucial roles in regulating gene transcription related to various diseases, including cancer and autoimmune disorders .
Industry
- Smart Materials : The unique structural features of this compound make it suitable for designing smart materials and molecular machines that respond to environmental stimuli.
Anticancer Activity
In a study focused on the anticancer properties of spirocyclic compounds, this compound was evaluated for its ability to inhibit tumor cell proliferation. Results indicated that modifications to the compound's structure could enhance its efficacy against various cancer cell lines, suggesting a promising avenue for drug development .
Enzyme Interaction
A series of experiments were conducted to assess the binding affinity of this compound with specific enzymes involved in metabolic pathways. These studies revealed significant interactions that could lead to the development of novel enzyme inhibitors with therapeutic applications.
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds highlights its distinctive features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Spiro[indoline-3,3'-pyrrolidine] | Spiro compound | Lacks ethyl substitution; simpler structure |
| 1-(4-Chlorophenyl)-2-pyrrolidinone | Pyrrolidine derivative | Lacks spiro structure; focused on chlorinated phenyl group |
| 1-Ethylindole-2-carboxylic acid | Indole derivative | Different functional group; used in diverse applications |
The table illustrates how the ethyl substitution and spiro configuration in this compound may influence its biological activity compared to simpler analogs.
Mechanism of Action
The mechanism of action of 1’-ethylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific biological context, but it often involves modulation of signal transduction pathways and enzyme activity .
Comparison with Similar Compounds
Table 1: Substituent-Driven Variations in Spirooxindoles
Key Observations :
- Ethyl vs. Nitro Groups : The 1'-ethyl substituent in 6q lowers the melting point (220–224°C) compared to the 1'-nitro analog 6n (283–285°C), likely due to reduced polarity and intermolecular interactions .
- Aromatic Substitutions : Bulky groups like 4-bromobenzyl (2k ) reduce synthetic yields (55%) compared to ethyl derivatives, possibly due to steric hindrance in cycloaddition reactions .
Antileishmanial Activity
Microwave-synthesized spirooxindoles 24e and 24f (IC₅₀ = 0.96–1.62 µM) exhibit superior antileishmanial activity compared to amphotericin B (IC₅₀ = 0.06 µM), attributed to chalcone-amino acid pharmacophores .
Anticancer Activity
The spiro-oxindole derivative G613 (5-chloro-4',5'-diphenyl-3'-(4-(piperidin-1-yl)ethoxybenzoyl)) restores p53 function in breast cancer cells, inducing apoptosis .
5-HT6 Receptor Affinity
Spiro[indoline-3,3'-pyrrolidin]-2-ones with 2'-phenyl and phenylsulfonyl groups (e.g., 17) achieve submicromolar affinity (Kᵢ < 1 µM) for 5-HT6 receptors, critical for CNS drug development .
Structural and Crystallographic Insights
- Crystal Packing : Compounds like 23f (bromo derivative) exhibit R₂₂(8) hydrogen-bonding motifs, stabilizing crystal lattices . Ethyl-substituted analogs may display altered packing due to flexible alkyl chains .
Biological Activity
1'-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological pathways, and potential therapeutic applications.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Epidermal Growth Factor Receptor (EGFR) : The compound exhibits inhibitory properties against EGFR, which is crucial for cell proliferation and survival. Inhibition of this receptor disrupts downstream signaling pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, leading to reduced cell growth and survival.
- Vascular Endothelial Growth Factor Receptor (VEGFR-2) : Similar to EGFR, this compound inhibits VEGFR-2 activity. This inhibition affects angiogenesis by disrupting the VEGF signaling pathway.
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that it can induce cell cycle arrest and apoptosis in human cancer cell lines such as MCF7 and HCT116 .
Cholinesterase Inhibition
The compound has also been evaluated for its cholinesterase inhibitory properties. The structure of this compound suggests it may interact effectively with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets for neurodegenerative diseases like Alzheimer's .
Case Studies
Recent studies have provided insights into the biological activities of related compounds and their implications:
- In Vitro Studies : A series of spiro[indoline] derivatives were synthesized and tested for their biological activity. The results indicated that modifications in the chemical structure significantly influenced their potency against cancer cell lines and cholinesterases .
- In Vivo Studies : Animal models have demonstrated that compounds similar to this compound can inhibit tumor growth effectively at specific dosages. For example, certain derivatives showed enhanced efficacy compared to standard chemotherapeutic agents like 5-fluorouracil .
Research Findings Summary
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
| Compound | Biological Activity | Target | Effect | IC50 (µM) |
|---|---|---|---|---|
| This compound | Antiproliferative | EGFR, VEGFR-2 | Induces apoptosis | Not specified |
| Spiro[indoline-3,4'-piperidine] derivatives | Cholinesterase inhibition | AChE, BChE | Neuroprotective effects | 4.5 - 6.0 |
| Dispiro[indoline] derivatives | Antitumor activity | Multiple kinases | Tumor growth inhibition | 2.43 - 4.96 |
Q & A
Q. What are the common synthetic routes for 1'-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one, and how are they optimized?
The synthesis of this compound typically leverages spirocyclic frameworks via cycloaddition reactions. A widely used method involves a [3+2] cycloaddition between substituted indoline derivatives and pyrrolidine precursors under basic conditions, yielding the spirojunction . Catalysts like tetrabutylammonium iodide (TBAI) in acetonitrile can enhance reaction efficiency, achieving yields up to 79% within 30 minutes . Optimization strategies include:
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- X-ray crystallography to resolve the spirocyclic conformation and confirm bond angles/lengths .
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to assign proton environments and verify substituent positions .
- Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) .
Computational modeling (DFT) may supplement experimental data to predict electronic properties and reactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or impurities in synthesis?
Key variables for optimization include:
- Catalyst loading : Higher TBAI concentrations (10–15 mol%) improve cycloaddition efficiency but may increase side reactions .
- Temperature control : Reflux conditions (e.g., 85°C in acetonitrile) enhance reaction rates but require careful monitoring to avoid decomposition .
- Purification techniques : Column chromatography with gradients of ethyl acetate/hexane effectively isolates the spiro product from byproducts .
Q. What strategies are employed to modify the compound for enhanced biological activity?
Functionalization focuses on:
- Electrophilic substitution : Introducing halogens (e.g., Cl or F) at the pyrrolidine nitrogen via N-chlorosuccinimide (NCS) or iodide catalysts to improve target binding .
- Acyl groups : Adding pivaloyl moieties to enhance metabolic stability and solubility .
- Comparative SAR studies : Testing analogs with varied substituents (e.g., methyl vs. ethyl groups) to identify bioactivity trends (see Table 1) .
Table 1 : Bioactivity of Spirooxindole Analogs
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources (e.g., human vs. murine AChE) .
- Structural analogs : Minor substituent changes (e.g., 4-chlorobenzoyl vs. 4-methoxybenzoyl) drastically alter binding modes .
- Computational validation : Molecular docking (AutoDock Vina) and MD simulations clarify interactions with targets like tubulin or kinases .
Q. What are key considerations for designing in vivo studies with this compound?
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoparticle formulations to improve bioavailability .
- Toxicity screening : Assess hepatotoxicity (ALT/AST levels) and renal function (creatinine clearance) in rodent models .
- Metabolic stability : Monitor cytochrome P450 interactions via liver microsome assays to predict pharmacokinetics .
Methodological Guidelines
- Data contradiction analysis : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzyme inhibition assays) .
- Experimental design : Employ Design of Experiments (DoE) to systematically vary reaction parameters (temperature, catalyst, solvent) and identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
